molecular formula C9H8FNS B8634092 2-(Ethylsulfanyl)-5-fluorobenzonitrile

2-(Ethylsulfanyl)-5-fluorobenzonitrile

Cat. No.: B8634092
M. Wt: 181.23 g/mol
InChI Key: OOIAAIBVDBCDAZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-fluorobenzonitrile (C₉H₈FNS) is a fluorinated benzonitrile derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of the nitrile (-CN) and fluorine groups with the moderately electron-donating ethylsulfanyl moiety.

Properties

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethylsulfanyl-5-fluorobenzonitrile

InChI

InChI=1S/C9H8FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3

InChI Key

OOIAAIBVDBCDAZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Key Functional Groups Molecular Weight Notable Applications/Properties Reference
2-(Ethylsulfanyl)-5-fluorobenzonitrile 2-C₂H₅S, 5-F, 1-CN Nitrile, thioether, fluorine 181.23 g/mol Intermediate for bioactive molecules N/A
3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile 3-alkynyl-thiazole, 5-F, 1-CN Nitrile, bromomethyl, alkyne 365.22 g/mol PET radioligand precursor ([¹⁸F]SP203)
2-(Bromomethyl)-5-fluorobenzonitrile 2-BrCH₂, 5-F, 1-CN Nitrile, bromomethyl, fluorine 214.03 g/mol Alkylating agent, synthetic intermediate
2-Fluoro-5-formylbenzonitrile 2-F, 5-CHO, 1-CN Nitrile, aldehyde, fluorine 149.13 g/mol Condensation reactions, drug synthesis
Key Observations :
  • Electron Effects : The ethylsulfanyl group in the target compound provides moderate electron donation, contrasting with the electron-withdrawing bromomethyl (in ) or aldehyde (in ) groups.
  • Reactivity : Bromomethyl derivatives (e.g., ) are prone to nucleophilic substitution, while the aldehyde group in facilitates condensation or cyclization reactions. The ethylsulfanyl group may undergo oxidation to sulfone/sulfoxide derivatives.
Key Observations :
  • The target compound’s synthesis likely involves straightforward substitution, contrasting with the multi-step Sonogashira coupling required for the thiazole derivative in .
  • Bromomethyl analogs () may be synthesized via bromination of methyl-substituted precursors.

Physicochemical Properties

  • Solubility : The ethylsulfanyl group enhances lipophilicity compared to polar bromomethyl or aldehyde analogs.
  • Stability : Thioethers (as in the target compound) are less prone to hydrolysis than bromomethyl groups but may oxidize under acidic/oxidative conditions.

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